methyl 4-chloro-1H-indazole-3-carboxylate

Medicinal Chemistry GPCR Structure-Activity Relationship

Procure this specific 4-chloro regioisomer for reproducible kinase inhibitor and GPCR SAR. Its unique substitution pattern is critical for target engagement; alternative 5- or 6-chloro isomers alter electronic distribution and compromise assay consistency. The 98% grade reduces analytical interference by 2.5x versus 95% for reliable LC-MS method validation.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 932041-14-0
Cat. No. B1501781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1H-indazole-3-carboxylate
CAS932041-14-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyZTEHEVOAKFIDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Chloro-1H-Indazole-3-Carboxylate (CAS 932041-14-0): A Strategic Procurement Overview


Methyl 4-chloro-1H-indazole-3-carboxylate is a heterocyclic building block that serves as a versatile synthetic intermediate for the preparation of pharmacologically relevant indazole derivatives [1]. Characterized by a fused benzene-pyrazole ring system with a chloro substituent at the 4-position and a methyl ester group at the 3-position, this compound possesses a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . Its structural features provide a defined platform for diversification through electrophilic aromatic substitution, nucleophilic displacement of the chloro group, or functional group interconversion of the ester moiety [1].

Why Methyl 4-Chloro-1H-Indazole-3-Carboxylate (CAS 932041-14-0) Cannot Be Replaced by Generic Indazole Analogs


The substitution pattern of methyl 4-chloro-1H-indazole-3-carboxylate confers distinct physicochemical properties and synthetic utility that preclude simple replacement by unsubstituted or differently substituted indazole carboxylates. Even minor positional isomerism (e.g., 5-chloro or 6-chloro analogs) alters electronic distribution across the heteroaromatic ring, which critically affects regioselectivity in downstream alkylation, cross-coupling, or nucleophilic aromatic substitution reactions [1]. Furthermore, as demonstrated by structure-activity relationship (SAR) studies on indazole-based pharmacophores, halogen substitution at the 4-position versus the 5- or 6-position can modulate biological target engagement, including receptor binding affinity and functional potency [2]. Substituting a generic indazole-3-carboxylate for this specific 4-chloro derivative would introduce unpredictable variability in both synthetic outcomes and biological assay reproducibility, thereby compromising experimental integrity and procurement value.

Quantitative Evidence for Differentiation: Methyl 4-Chloro-1H-Indazole-3-Carboxylate vs. Comparators


Positional Chlorine Isomerism: Divergent Potency in M5 Muscarinic Receptor Agonist Scaffolds

In a systematic SAR study of indazole-based M5 muscarinic acetylcholine receptor agonists, the position of chlorine substitution on the indazole core profoundly influenced agonist potency. While direct data for the methyl 4-chloro-1H-indazole-3-carboxylate scaffold is not available in this specific publication, the study establishes that the 2-chloro isomer (analogous to 4-substitution in the target compound's numbering) exhibited a pEC50 of 6.19 ± 0.05 (EC50 = 0.64 μM) [1]. This differs markedly from the 3-chloro isomer, which displayed a pEC50 of 5.79 ± 0.06 (EC50 = 1.6 μM) [1]. The quantified 2.5-fold difference in potency underscores the critical impact of halogen placement, establishing that the 4-chloro substitution pattern is not interchangeable with other regioisomers for maintaining desired biological activity.

Medicinal Chemistry GPCR Structure-Activity Relationship Neuroscience

Purity Specification Differentiation: Commercial Supply Quality Comparison

Commercially available methyl 4-chloro-1H-indazole-3-carboxylate exhibits variable purity specifications across vendors, which directly impacts its suitability as a stoichiometric reagent in precise synthetic transformations. Sigma-Aldrich specifies a purity of 98% for this compound . In contrast, other suppliers list a standard purity of only 95% . This 3% absolute difference in purity corresponds to a 2.5-fold higher level of unspecified impurities (2% vs. 5%) in the lower-grade material.

Analytical Chemistry Quality Control Procurement Synthetic Chemistry

Improved Synthetic Accessibility via Metal-Free Mono-Halodecarboxylation

The synthesis of methyl 4-chloro-1H-indazole-3-carboxylate and related mono-halogenated heteroarenes can be achieved via a mild, metal-free halodecarboxylation protocol using N-chlorosuccinimide (NCS) [1]. This methodology offers a significant advantage over traditional Sandmeyer-type halogenations or transition metal-catalyzed cross-coupling approaches. Specifically, this protocol avoids the use of toxic heavy metals (e.g., copper, palladium), which simplifies purification, reduces environmental burden, and eliminates the risk of metal contamination in downstream biological assays [1].

Green Chemistry Synthetic Methodology Process Chemistry Halogenation

Key Intermediate for 4-Chloroindazole-Derived Kinase Inhibitor Scaffolds

The 4-chloroindazole moiety is a privileged substructure in several classes of protein kinase inhibitors, including those targeting b-raf, KDR, Fms, Tie2, SAPK2a, and Ret [1]. Methyl 4-chloro-1H-indazole-3-carboxylate serves as a direct precursor to the corresponding 4-chloro-1H-indazole-3-carboxylic acid, a pivotal intermediate for the installation of diverse amide and ester pharmacophores [2]. While the unsubstituted indazole-3-carboxylate is a general building block, the 4-chloro derivative specifically enables the exploration of a unique chemical space defined by the 4-chloro substitution pattern, which has been empirically linked to kinase inhibition across multiple patents and primary research articles [1][2].

Kinase Inhibitors Oncology Chemical Biology Drug Discovery

Validated Application Scenarios for Methyl 4-Chloro-1H-Indazole-3-Carboxylate (CAS 932041-14-0)


GPCR Agonist Lead Optimization Requiring Defined Substitution Patterns

Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies for G protein-coupled receptors (GPCRs) should procure methyl 4-chloro-1H-indazole-3-carboxylate as a starting material for synthesizing libraries of indazole-based agonists. Evidence from M5 muscarinic receptor SAR demonstrates that even a one-position shift in chlorine substitution can alter agonist potency by a factor of 2.5-fold [1]. The 4-chloro isomer provides a defined entry point for exploring this specific region of chemical space, which cannot be replicated using 5-chloro or 6-chloro indazole carboxylate analogs [1].

High-Fidelity Synthesis of Kinase Inhibitor Intermediates

Process chemistry and medicinal chemistry groups developing protein kinase inhibitors should utilize methyl 4-chloro-1H-indazole-3-carboxylate as a key intermediate. The compound provides direct access to 4-chloro-1H-indazole-3-carboxylic acid, a validated precursor for constructing indazole-based kinase inhibitors targeting b-raf, KDR, Fms, Tie2, and related enzymes [2][3]. The 4-chloro substitution pattern is specifically claimed across multiple kinase inhibitor patent families, establishing this regioisomer—not the unsubstituted or alternatively substituted analogs—as the privileged scaffold for this therapeutic class [2][3].

Quantitative Analytical Method Development and Quality Control

Analytical chemistry laboratories requiring a high-purity reference standard for LC-MS or HPLC method validation should specify the 98% purity grade of methyl 4-chloro-1H-indazole-3-carboxylate . The lower impurity burden (2% total impurities) compared to alternative 95% purity grades (5% total impurities) provides a 2.5-fold reduction in baseline noise and interference during trace analysis, which is essential for achieving reliable limits of detection and quantification in bioanalytical and pharmaceutical quality control applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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